![molecular formula C15H15NO3 B1453172 5-(3,4-Dimethoxybenzoyl)-2-methylpyridine CAS No. 1187166-99-9](/img/structure/B1453172.png)
5-(3,4-Dimethoxybenzoyl)-2-methylpyridine
Overview
Description
5-(3,4-Dimethoxybenzoyl)-2-methylpyridine is a chemical compound with the molecular formula C15H15NO3 . It is a valuable intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, optically active (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole (S)-2 and its enantiomer ®-2 were obtained by treating 3,4-dimethoxybenzoyl chloride with (S)-1 and ®-1, respectively . Another process involves the preparation of 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]-pentan-2-one starting from a compound of the general formula (II) and subjecting the thus-obtained compound of the general formula (IV) to hydrolysis .Scientific Research Applications
Synthesis and Antitumor Activity
- 5-(3,4-Dimethoxybenzoyl)-2-methylpyridine has applications in the synthesis of antitumor compounds. A related compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has been synthesized for its potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Pharmaceutical Salts Involving Pyridoxine
- Mixed crystals involving pyridoxine and other compounds like 4-hydroxy-3,5-dimethoxybenzoic acid have been synthesized, forming pharmaceutical salts in a 1:1 stoichiometric ratio. These salts exhibit complex hydrogen-bonding networks and π-π interactions between aromatic moieties, essential for the packing architecture in the crystals (Cvetkovski et al., 2017).
Photochemical Dimerization
- The compound is also relevant in studies of photochemical reactions, such as the dimerization of 2-aminopyridines and 2-pyridones under ultraviolet irradiation (Taylor & Kan, 1963).
Molecular Structure and Antioxidant Activity Studies
- It's used in the analysis of novel phthalide derivatives' structure, X-ray diffractions, and antioxidant activities. These studies provide insights into the geometrical and electronic properties of such compounds (Yılmaz et al., 2020).
Antimicrobial Property and Molecular Docking Studies
- Derivatives of 5-(3,4-Dimethoxybenzoyl)-2-methylpyridine have been synthesized for their antimicrobial properties. These compounds are also used in molecular docking studies to inhibit certain enzymes, providing a pathway for developing new antimicrobial agents (Shyma et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-4-5-12(9-16-10)15(17)11-6-7-13(18-2)14(8-11)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDITKHZQWCLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219102 | |
Record name | (3,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301219102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxybenzoyl)-2-methylpyridine | |
CAS RN |
1187166-99-9 | |
Record name | (3,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301219102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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